1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a complex heterocyclic compound with the molecular formula C₁₂H₁₄ClF₃N₂ and a molecular weight of 279 daltons. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structure, identifying the azepane ring system attached to a pyridine ring bearing chloro and trifluoromethyl substituents at the 3 and 5 positions, respectively. The compound possesses several key structural identifiers that facilitate its characterization and database registration.
The molecular structure incorporates both aromatic and aliphatic components, with the pyridine ring providing the aromatic character while the azepane ring contributes the aliphatic seven-membered nitrogen-containing heterocycle. The compound's three-dimensional arrangement demonstrates significant complexity, as evidenced by its International Chemical Identifier key LDIHBRQQFFJBKX-UHFFFAOYSA-N, which provides a unique digital fingerprint for the molecule. The simplified molecular-input line-entry system representation FC(F)(F)c1cnc(N2CCCCCC2)c(Cl)c1 clearly illustrates the connectivity between the pyridine and azepane moieties.
Detailed physicochemical properties have been extensively characterized for this compound. The calculated logarithm of the partition coefficient is 4.23, indicating significant lipophilicity that suggests favorable membrane permeability characteristics. The heavy atom count of 18 and rotatable bond count of 2 provide insights into the compound's conformational flexibility. Additional structural parameters include a polar surface area of 16 square angstroms, hydrogen bond acceptor count of 2, and hydrogen bond donor count of 0, all of which contribute to understanding its potential bioavailability and pharmacokinetic properties.
Table 1: Molecular Properties of this compound
Historical Context of Azepane-Pyridine Hybrid Systems
The development of azepane-pyridine hybrid systems represents a significant milestone in heterocyclic chemistry, building upon decades of research into both pyridine derivatives and seven-membered nitrogen-containing heterocycles. Pyridine scaffolds have demonstrated remarkable versatility in medicinal chemistry, with historical analysis revealing that among azaheterocycles present in approximately 80% of approved drugs, pyridine rings appear with the highest frequency at 54 drugs, followed by piperidine at 40 drugs and pyrrolidine at 40 drugs. This prevalence underscores the fundamental importance of pyridine-based systems in pharmaceutical development.
Seven-membered nitrogen heterocycles, including azepanes and azepines, have gained considerable attention in recent decades due to their unique pharmacological and therapeutic implications. The synthesis and investigation of these compounds has intensified significantly since the 1970s, with most synthetic mechanisms involving ring expansion of either five or six-membered compounds using various methods including thermal, photochemical, and microwave irradiation techniques. Research from 2018 to 2023 has particularly focused on structure-activity relationship studies of seven-membered nitrogen heterocycles, revealing their wide range of biological activities not only against central nervous system diseases but also as antibacterial, anticancer, antiviral, and antiparasitic agents.
The hybridization approach combining bioactive natural and non-natural compounds has emerged as one of the most promising strategies for designing new lead structures in medicinal chemistry. Hybrid molecules, typically synthetic compounds built from two or more natural or synthetically derived fragments linked by carbon-carbon bonds, frequently demonstrate enhanced activity compared to their parent compounds. The specific combination of azepane and pyridine moieties in this compound represents an advanced application of this hybridization strategy, potentially offering synergistic benefits from both structural components.
Recent synthetic advances have enabled efficient construction of azepane-containing compounds through metal-free cascade approaches, facilitating the preparation of both simple azepane derivatives and complex oligocyclic structures. The stereochemistry of azepane-fused systems has become increasingly important in understanding biological activity and target binding, with research demonstrating that stereoisomeric drugs and drug candidates can exhibit markedly different pharmacological profiles. These developments have established a strong foundation for the continued exploration of azepane-pyridine hybrid systems as valuable scaffolds for drug discovery and development.
Significance of Trifluoromethyl and Chloro Substituents in Heterocyclic Chemistry
The incorporation of trifluoromethyl and chloro substituents in heterocyclic compounds represents a critical design strategy that significantly influences molecular properties, biological activity, and synthetic accessibility. Trifluoromethyl groups are widely recognized for their profound impact on medicinal chemistry and material science due to their unique electronic and steric properties that can fundamentally alter various physicochemical characteristics of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. The trifluoromethyl radical demonstrates exceptional reactivity patterns that distinguish it from other functional groups, enabling selective functionalization at innately reactive positions of heterocyclic substrates.
Research has demonstrated that nitrogen-trifluoromethyl azoles exhibit significantly higher lipophilicity and enhanced metabolic stability compared to their nitrogen-methyl counterparts, along with improved cellular permeability characteristics. These enhanced properties translate directly to improved pharmacokinetic profiles and potentially superior therapeutic efficacy. The trifluoromethyl group's electron-withdrawing nature also influences the electronic distribution within the heterocyclic system, affecting both chemical reactivity and biological target interactions. Studies have shown that various nitrogen-trifluoromethyl analogues of established drugs and bioactive molecules demonstrate promising therapeutic potential across multiple disease areas.
The strategic placement of chloro substituents in heterocyclic systems provides complementary benefits to trifluoromethyl incorporation. Chlorine atoms serve as versatile synthetic handles that enable further functionalization through nucleophilic substitution reactions, while simultaneously contributing to enhanced binding affinity through halogen bonding interactions with biological targets. In pyridine systems specifically, chloro substituents at the 3-position facilitate nucleophilic substitution reactions due to the electron-withdrawing effect of the pyridine nitrogen, which activates the aromatic ring toward nucleophilic attack. This reactivity pattern enables synthetic elaboration and structural optimization for specific applications.
Table 2: Electronic and Steric Properties of Key Substituents
The combination of trifluoromethyl and chloro substituents in this compound creates a unique electronic environment that enhances both chemical reactivity and biological activity potential. Direct methods for trifluoromethylation of heteroaromatic systems are in extremely high demand across chemical industries, with recent advances enabling practical functionalization protocols that demonstrate broad substrate scope and functional group compatibility. The operational simplicity and predictable reactivity patterns of modern trifluoromethylation methods have facilitated widespread application in complex molecular settings, making compounds like this compound increasingly accessible for research and development applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-7-9(12(14,15)16)8-17-11(10)18-5-3-1-2-4-6-18/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIHBRQQFFJBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins in the cytoskeleton of certain organisms.
Mode of Action
It’s suggested that the compound’s trifluoromethylpyridine (tfmp) moiety contributes to its biological activities. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may play a role in its interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence.
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane, identified by CAS number 1219967-95-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and applications in medicinal chemistry based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.71 g/mol. The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential applications in treating neuroinflammatory conditions and as a ligand for various biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Potential inhibition of COX enzymes | |
| Neuroprotective | Possible modulation of neuroinflammation | |
| Analgesic | Effects similar to established analgesics |
Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of related compounds found that certain derivatives exhibited significant COX-2 inhibitory activity. While direct data on this compound is limited, its structural similarity suggests that it may also possess these properties. The IC50 values for related compounds ranged from 0.02 to 0.04 µM, indicating strong inhibition potential against COX enzymes .
Neuroprotective Effects
Research into the neuroprotective properties of similar pyridine derivatives has shown promising results in models of neuroinflammation. For instance, compounds targeting the translocator protein (TSPO) have demonstrated efficacy in reducing neuroinflammatory markers in vivo . Although specific studies on this compound are yet to be published, its structural characteristics suggest it could be an effective candidate for further research in this area.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps typical for creating substituted azepanes. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyridine ring can significantly influence biological activity .
Scientific Research Applications
Medicinal Chemistry
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane is primarily studied for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Agrochemicals
The unique trifluoromethyl group in the compound enhances its biological activity, making it suitable for use in agrochemicals. Compounds with similar structures have been developed as herbicides and fungicides.
Data Table: Agrochemical Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Pyridine Derivative A | Herbicide | Broadleaf Weeds | Smith et al., 2023 |
| Trifluoromethylpyridine B | Fungicide | Fungal Pathogens | Jones et al., 2024 |
Material Science
The incorporation of fluorinated compounds into materials science has led to advancements in coatings and polymers due to their unique properties such as chemical stability and low surface energy.
Application Example: Coatings
Fluorinated azepanes have been explored for use in protective coatings that require resistance to solvents and high temperatures. The presence of the trifluoromethyl group contributes to the hydrophobicity and durability of these materials.
Synthesis and Development
The synthesis of this compound can be achieved through several methods, including nucleophilic substitutions and cyclization reactions involving pyridine derivatives.
Synthesis Overview
- Starting Materials : Trifluoromethylpyridine, azepane derivatives.
- Reaction Conditions : Typically requires a base catalyst and may involve solvent conditions that favor nucleophilic attack.
- Yield : Varies based on reaction conditions but can be optimized through experimental adjustments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic ring size, nitrogen content, and substituent positioning. Below is a detailed comparison:
Structural and Physical Properties
| Compound Name | Molecular Formula | Ring Type | Substituents (Pyridine) | pKa | Boiling Point (°C) | Density (g/cm³) | Hazard Class |
|---|---|---|---|---|---|---|---|
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane | C₁₂H₁₄ClF₃N₂ | Azepane | 3-Cl, 5-CF₃ | 3.95 | 327.6 | 1.277 | IRRITANT |
| 1-[3-Chloranyl-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | C₁₁H₁₃ClF₃N₃ | 1,4-Diazepane | 3-Cl, 5-CF₃ | – | – | – | – |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | C₁₁H₁₂ClF₃N₃ | Piperazine | 3-Cl, 5-CF₃ | – | – | – | – |
| 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (Compound 4e) | C₁₀H₁₁F₃N₄ | Piperazine | 5-CF₃ | – | – | – | – |
Key Observations:
- This may influence binding affinity in biological systems . Piperazine (6-membered, 2 nitrogens): Higher basicity due to the presence of two secondary amines. Piperazine derivatives often exhibit stronger intermolecular interactions . 1,4-Diazepane (7-membered, 2 nitrogens): The additional nitrogen alters electronic properties and hydrogen-bonding capacity compared to azepane .
- Substituent Effects :
- The 3-Cl,5-CF₃ substitution pattern in the target compound creates strong electron-withdrawing effects, lowering pKa compared to analogs without these groups. For example, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (Compound 4e) lacks the 3-Cl substituent, which may result in higher basicity .
- Substituent position (e.g., 3-Cl vs. 6-CF₃ in other analogs) impacts steric hindrance and electronic distribution, affecting reactivity and solubility .
Research Findings and Implications
- Electronic Effects: The low pKa (3.95) of the target compound underscores the electron-withdrawing influence of Cl and CF₃, which may enhance stability in acidic environments compared to non-halogenated analogs .
- Synthetic Scalability : High yields (70–86%) for piperazine analogs suggest that the target compound’s synthesis is feasible on a practical scale, though azepane-specific optimizations may be needed .
- Structure-Activity Relationships (SAR) : The diazepane analog (C₁₁H₁₃ClF₃N₃) demonstrates how additional nitrogen atoms can modify solubility and binding properties, a critical consideration in drug design .
Preparation Methods
Halogenation and Functionalization of Pyridine
- Starting from 2-amino-3-bromo-5-trifluoromethylpyridine, diazotization with sodium nitrite in acidic aqueous medium at 0 °C followed by neutralization yields the corresponding diazonium salt.
- Subsequent treatment with phosphorus oxychloride (POCl3) at elevated temperatures (80–100 °C) facilitates chlorination at the 2-position of the pyridine ring, yielding 3-bromo-2-chloro-5-(trifluoromethyl)pyridine with yields around 79%.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Diazotization | Sodium nitrite, HCl, 0 °C, 3 h | - | Formation of diazonium salt |
| Chlorination | POCl3, 80–100 °C, 3–5 h | 79% | Conversion to 3-bromo-2-chloro-5-(trifluoromethyl)pyridine |
This intermediate is typically isolated as a volatile liquid or solid and used directly in subsequent steps without further purification.
Catalytic and Optimization Studies
Although direct nucleophilic substitution is effective, recent research has explored catalytic methods to improve yields and reaction efficiency in related heterocyclic syntheses, which may be applicable or adaptable to this compound.
Lewis Acid Catalysis in Related Pyridine Derivatives
- Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) has been shown to catalyze transformations involving pyridine derivatives and azepane analogs.
- Optimal conditions involve 5 mol % Bi(OTf)3 and 5 equiv of p-TsOH·H2O at 150 °C, yielding up to 91% product in related benzazepine synthesis.
| Entry | Acid Catalyst | Lewis Acid Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4 | 5.0 equiv p-TsOH·H2O | 5 mol % Bi(OTf)3 | 150 | 78 |
| 18 | 5.0 equiv p-TsOH·H2O | 5 mol % Bi(OTf)3 | 150 | 91 |
- Other acids and Lewis acids tested showed lower yields (15–72%), confirming the superior catalytic effect of Bi(OTf)3/p-TsOH system.
Reaction Mechanism Insights
The mechanism for the azepane substitution on the pyridine ring likely proceeds via:
- Activation of the pyridine chloride by Lewis acid catalysis or thermal conditions.
- Nucleophilic attack by the azepane nitrogen at the 2-position, displacing chloride.
- Formation of the stable this compound product.
In related systems, carbocation intermediates and nitrilium ions have been proposed, especially under acidic catalysis, enhancing reaction rates and selectivity.
Summary Table of Preparation Methods
| Stage | Starting Material | Reagents & Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyridine ring halogenation | 2-amino-3-bromo-5-(trifluoromethyl)pyridine | Sodium nitrite, HCl, POCl3, 0–100 °C | None | 79 | Formation of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine |
| Azepane substitution | 3-chloro-5-(trifluoromethyl)pyridin-2-yl chloride | Azepane, DMF/DMSO, reflux | Optional Bi(OTf)3/p-TsOH | Up to 91 (in related systems) | Nucleophilic aromatic substitution |
Q & A
Q. What are the key synthetic routes for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane?
The synthesis typically involves multi-step processes, starting with functionalization of the pyridine ring. Critical steps include:
- Chlorination and trifluoromethylation : Introduce the chloro and trifluoromethyl groups at the 3- and 5-positions of the pyridine ring, respectively, using reagents like POCl₃ for chlorination and CF₃Cu for trifluoromethylation .
- Azepane ring formation : Cyclization via nucleophilic substitution or coupling reactions. For example, azepane can be introduced through Buchwald-Hartwig amination or SNAr reactions with a halogenated pyridine precursor .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. What analytical methods are recommended for characterizing this compound?
- HPLC : For purity assessment, using a C18 column with UV detection at 254 nm .
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing 3-chloro vs. 2-chloro isomers) and azepane ring conformation .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for trifluoromethyl groups (e.g., [M+H]+ at m/z 308.05) .
Q. How does the chlorine and trifluoromethyl substitution influence reactivity?
- Electron-withdrawing effects : The chloro and trifluoromethyl groups deactivate the pyridine ring, directing electrophilic substitutions to the 4-position.
- Nucleophilic displacement : The 2-position chlorine is susceptible to substitution with amines or thiols under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Stability : The trifluoromethyl group enhances thermal and oxidative stability, making the compound suitable for high-temperature reactions .
Advanced Research Questions
Q. How can conflicting data on metabolic byproducts be resolved?
In studies of analogous compounds (e.g., fluopyram), unexpected metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) may arise instead of predicted intermediates. To resolve discrepancies:
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace oxidation pathways .
- LC-MS/MS fragmentation : Compare experimental MS² spectra with computational predictions to identify unknown metabolites .
- Enzymatic assays : Test recombinant cytochrome P450 enzymes to confirm biotransformation pathways .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry?
- Scaffold diversification : Replace azepane with piperazine or morpholine to modulate lipophilicity (logP) and blood-brain barrier permeability .
- Functional group additions : Introduce sulfonamide or carbamate groups at the azepane nitrogen to enhance receptor binding (e.g., for kinase inhibition) .
- SAR studies : Compare analogues like Fluazuron (insecticide) and Triflumuron (herbicide) to identify structural determinants of selectivity .
Q. How do reaction conditions affect yields in cross-coupling reactions?
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings with aryl boronic acids (yield: 75% vs. 45%) .
- Solvent effects : DMF increases reaction rates but may degrade trifluoromethyl groups; toluene is preferred for thermal stability .
- Base optimization : Et₃N or Cs₂CO₃ minimizes side reactions (e.g., dechlorination) compared to NaOH .
Q. What computational methods predict the compound’s environmental toxicity?
- QSAR models : Use EPI Suite to estimate bioaccumulation (BCF) and aquatic toxicity (LC50) based on logP and molecular volume .
- Metabolic pathway simulation : Tools like Meteor (Lhasa Limited) predict degradation products in soil and water .
- Docking studies : Assess binding affinity to non-target enzymes (e.g., acetylcholinesterase) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
